Ranatuerin-2R
Description
Ranatuerin-2R is a bioactive peptide isolated from the skin secretions of the Rana genus of frogs, notably Rana temporaria. It belongs to the ranatuerin family, which is characterized by broad-spectrum antimicrobial and immunomodulatory activities. Structurally, this compound comprises 24 amino acid residues, including a conserved N-terminal domain rich in hydrophobic residues and a C-terminal region with cationic properties. This amphipathic design enables interactions with microbial membranes, leading to pore formation and pathogen lysis . Its primary mechanism of action involves disruption of bacterial cell membranes via electrostatic interactions with negatively charged phospholipids, a trait shared with other antimicrobial peptides (AMPs) like magainins and temporins .
Key physicochemical properties of this compound include:
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
AVNIPFKVKFRCKAAFC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural, functional, and mechanistic differences between Ranatuerin-2R and related AMPs:
| Compound | Source | Length (AA) | Net Charge | Key Structural Features | Primary Activity | Mechanism |
|---|---|---|---|---|---|---|
| This compound | Rana temporaria | 24 | +5 | α-helix, hydrophobic N-terminal | Broad-spectrum antimicrobial | Membrane disruption, immunomodulation |
| Magainin-2 | Xenopus laevis | 23 | +4 | Amphipathic α-helix | Antimicrobial (Gram-negative) | Barrel-stave pore formation |
| Temporin A | Rana temporaria | 13 | +3 | Linear, C-terminal amidation | Antimicrobial (Gram-positive) | Carpet model membrane permeabilization |
| Melittin | Apis mellifera | 26 | +6 | Bipartite α-helix | Hemolytic, antimicrobial | Toroidal pore formation |
| Defensin HNP-1 | Homo sapiens | 30 | +3 | β-sheet, disulfide bonds | Antifungal, antiviral | Oxidative burst induction |
Structural Comparison
- Charge and hydrophobicity : this compound exhibits a higher net charge (+5) compared to Temporin A (+3), enhancing its binding affinity to bacterial membranes. However, it is less charged than melittin (+6), which contributes to melittin’s higher hemolytic toxicity .
- Secondary structure : Unlike defensins (β-sheet-dominated), this compound adopts an α-helical conformation under physiological conditions, similar to magainin-2. This structural flexibility is critical for membrane insertion .
Functional Efficacy
- Antimicrobial spectrum : this compound demonstrates activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values ranging from 2–8 µM. In contrast, Temporin A is primarily effective against Gram-positive pathogens (MIC: 4–16 µM) .
- Hemolytic activity : At 32 µM, this compound causes <10% hemolysis in human erythrocytes, whereas melittin induces >90% hemolysis at the same concentration .
Mechanistic Divergence
- Immunomodulatory role: this compound uniquely upregulates IL-10 production in macrophages, a feature absent in magainin-2 or melittin .
Research Findings and Challenges
Synergistic Effects
This compound shows synergistic activity with conventional antibiotics (e.g., ciprofloxacin), reducing biofilm formation in Pseudomonas aeruginosa by 60% when co-administered .
Limitations
- Proteolytic degradation : Like most AMPs, this compound is susceptible to serum proteases, limiting its in vivo stability.
- Scalability : High production costs due to complex peptide synthesis remain a barrier to clinical translation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
